molecular formula C10H9ClO4 B1367022 2-(3-Chlorophenyl)succinic acid CAS No. 66041-28-9

2-(3-Chlorophenyl)succinic acid

Cat. No.: B1367022
CAS No.: 66041-28-9
M. Wt: 228.63 g/mol
InChI Key: OUPCJGJSIKKQND-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)succinic acid is a halogenated succinic acid derivative with a chlorine atom at the meta position of the phenyl ring. It serves as a key intermediate in synthesizing pharmacologically active compounds, particularly anticonvulsant and antinociceptive agents. The compound is synthesized via cyclocondensation of this compound with aminoacetic acid, yielding pyrrolidin-1-yl acetic acid intermediates, which are further coupled with arylpiperazines to generate hybrid molecules . Alternative synthetic routes include esterification using ethanol and sulfuric acid, producing derivatives like ethyl 2-(3-chlorophenyl)propanoate . Its structural features, including the electron-withdrawing chlorine substituent and dicarboxylic acid backbone, influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

2-(3-chlorophenyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPCJGJSIKKQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496312
Record name 2-(3-Chlorophenyl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66041-28-9
Record name 2-(3-Chlorophenyl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)succinic acid typically involves the reaction of 3-chlorobenzyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acid hydrolysis with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)succinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-chlorobenzoylformic acid.

    Reduction: Formation of 2-(3-chlorophenyl)butan-1-ol.

    Substitution: Formation of 3-chlorophenyl-substituted derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)succinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)succinic acid in biological systems involves its interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels . These interactions can modulate neuronal excitability and have potential therapeutic effects in conditions such as epilepsy and neuropathic pain.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 3-chlorophenyl isomer exhibits superior anticonvulsant activity compared to the 2-chlorophenyl analogue, likely due to enhanced receptor binding from meta-substitution .
  • Benzylidene Derivatives : The 3,5-di-tert-butyl-4-hydroxybenzylidene substituent enhances anti-inflammatory activity by mimicking steric and electronic features of clinical drugs like darbufelone .
Pharmacological Activity
  • Anticonvulsant Effects : 2-(3-Chlorophenyl)succinic acid derivatives (e.g., pyrrolidin-1-yl acetamides) show ED50 values of 15–30 mg/kg in rodent seizure models, outperforming carbamazepine in some assays .
  • Anti-inflammatory Potential: (E)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid demonstrates COX-2 inhibition (IC50 = 0.8 µM), comparable to prifelone, due to radical-scavenging hydroxyl groups .
Physicochemical Properties
  • Lipophilicity : The 3-chlorophenyl group increases logP (1.8) compared to unsubstituted succinic acid (logP = −0.7), enhancing membrane permeability .
  • Solubility: Ester derivatives (e.g., ethyl 2-(3-chlorophenyl)propanoate) exhibit lower aqueous solubility (0.2 mg/mL) than the parent acid (12 mg/mL) .
Toxicity Profiles
  • In Silico Predictions : this compound derivatives show low mutagenic and tumorigenic risk (Osiris Property Explorer), with LD50 estimates >500 mg/kg .
  • Comparative Safety : Benzylidene analogues exhibit lower hepatotoxicity risk than BHT (butylated hydroxytoluene), a common antioxidant .

Biological Activity

2-(3-Chlorophenyl)succinic acid, a compound with the chemical formula C10_{10}H9_{9}ClO4_{4}, has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Weight : 216.63 g/mol
  • CAS Number : 66041-28-9
  • Structure : The compound features a chlorophenyl group attached to a succinic acid moiety, influencing its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels. These interactions are crucial for modulating neurotransmitter release and neuronal excitability, which may contribute to its potential anticonvulsant and analgesic properties.

Anticonvulsant Properties

Research has indicated that this compound exhibits anticonvulsant activity in animal models. This effect is likely mediated by its ability to inhibit sodium channels, thereby stabilizing neuronal membranes and reducing excitability.

Analgesic Effects

In addition to anticonvulsant properties, this compound has shown promise as an analgesic. Studies suggest that it may alleviate pain through mechanisms similar to those of non-steroidal anti-inflammatory drugs (NSAIDs), potentially by inhibiting cyclooxygenase enzymes involved in the inflammatory process.

Study 1: Anticonvulsant Activity Evaluation

In a controlled study assessing the anticonvulsant effects of various compounds, this compound was administered to rodent models subjected to induced seizures. The results demonstrated a significant reduction in seizure frequency and duration compared to control groups, indicating its potential as a therapeutic agent for epilepsy.

Study 2: Analgesic Efficacy in Inflammatory Models

Another study evaluated the analgesic efficacy of this compound using models of acute inflammation. The compound was found to significantly reduce pain responses in both thermal and mechanical stimuli tests, supporting its role as an effective analgesic agent .

Comparative Analysis of Biological Activities

Activity Type Mechanism Efficacy Reference
AnticonvulsantSodium channel inhibitionSignificant reduction in seizures
AnalgesicCOX inhibitionReduced pain response

Potential Therapeutic Applications

Given its biological activities, this compound holds potential for development into therapeutic agents targeting neurological disorders such as epilepsy and chronic pain conditions. Its dual action as an anticonvulsant and analgesic makes it a candidate for further pharmacological studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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